

The Role of PF-04822163 in ADHD Research: A Technical Guide

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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038

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Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Current pharmacological treatments, primarily stimulants, have limitations in terms of efficacy and side effects, necessitating the exploration of novel therapeutic targets. One such target is the phosphodiesterase (PDE) family of enzymes, which regulate intracellular signaling cascades crucial for neuronal function. This technical guide provides an in-depth overview of **PF-04822163**, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), and its potential role in the study and treatment of ADHD. While direct clinical or preclinical studies of **PF-04822163** in ADHD are not yet publicly available, this document synthesizes the existing data on the compound's pharmacology, the established role of PDE1 in relevant neural circuits, and proposes a comprehensive framework for its preclinical evaluation in ADHD models.

Introduction to PF-04822163

PF-04822163 is a novel, orally active, and central nervous system (CNS) penetrant small molecule that acts as a selective inhibitor of phosphodiesterase 1 (PDE1).^[1] Its high potency and selectivity for PDE1 subtypes, particularly PDE1A, PDE1B, and PDE1C, make it a valuable research tool and a potential therapeutic candidate for neurological and psychiatric disorders.

^[1]^[2]

Physicochemical and Pharmacokinetic Properties

A summary of the known physicochemical and pharmacokinetic properties of **PF-04822163** is presented in Table 1. The compound exhibits good oral bioavailability and readily crosses the blood-brain barrier, a critical feature for a CNS-acting drug.[\[1\]](#)

Table 1: Physicochemical and Pharmacokinetic Properties of **PF-04822163**

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O ₂	[1]
Molecular Weight	340.8 g/mol	[1]
Pharmacokinetics in Rats (10 mg/kg, p.o.)		
Tmax	0.5 h	[1]
Terminal Half-life (t _{1/2})	5.5 h	[1]
Blood-Brain Barrier Permeability	Yes	[1]

In Vitro Pharmacology: Potency and Selectivity

PF-04822163 demonstrates high potency for PDE1 isoforms with IC₅₀ values in the low nanomolar range. Its selectivity for PDE1 over other PDE families is substantial, which is crucial for minimizing off-target effects.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Inhibitory Activity (IC₅₀) of **PF-04822163** against various PDE Isoforms

PDE Isoform	IC ₅₀ (nM)	Reference
PDE1A	2.0	[1] [2]
PDE1B	2.4	[1] [2]
PDE1C	7.0	[1] [2]
PDE2A	5895	[1]
PDE3A	>30000	[1]
PDE4D3	7620	[1]
PDE5A1	>30000	[1]
PDE7B	>29800	[1]
PDE9A1	>30000	[1]
PDE10A1	252	[1]
PDE11A4	8257	[1]

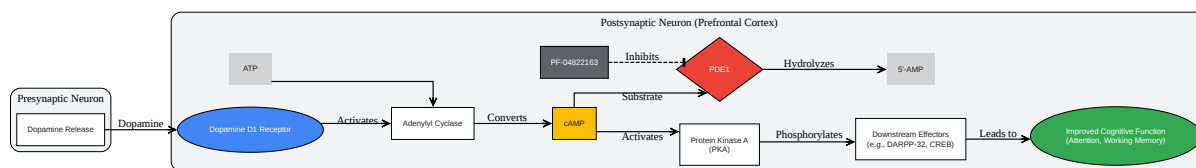
The Rationale for Targeting PDE1 in ADHD

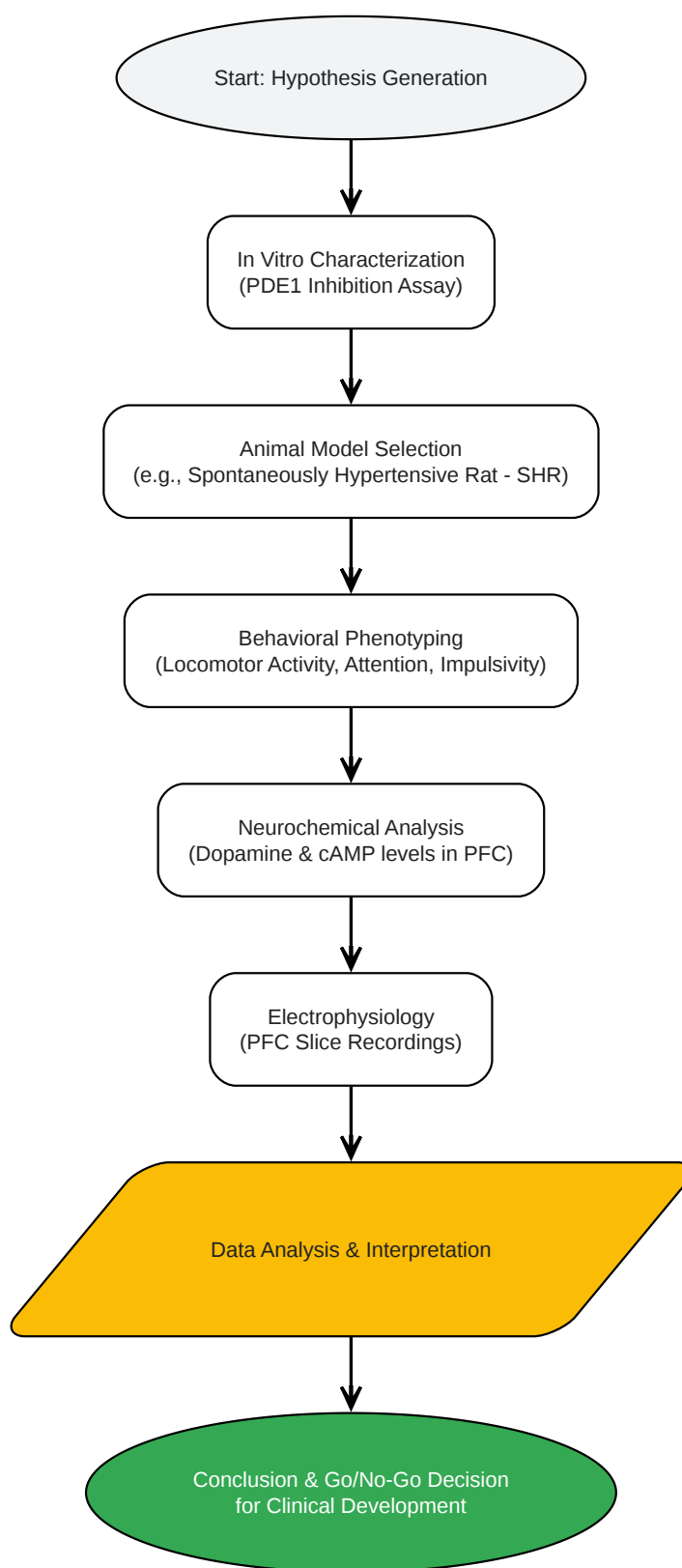
The therapeutic potential of **PF-04822163** in ADHD stems from the critical role of PDE1 in modulating cyclic nucleotide signaling pathways, particularly in brain regions implicated in the pathophysiology of the disorder, such as the prefrontal cortex and striatum.

Mechanism of Action and Signaling Pathway

PDE1 enzymes hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers that regulate a multitude of cellular processes. By inhibiting PDE1, **PF-04822163** is expected to increase the intracellular levels of cAMP and cGMP. This, in turn, can potentiate the signaling of neurotransmitters that utilize these second messengers, most notably dopamine via D1 receptors.

The proposed signaling pathway is depicted in the following diagram:





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